N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cycloheptane ring fused with an oxazole ring and a carboxamide group. The presence of a methylsulfanyl group attached to the phenyl ring further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- **3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 4-Hydroxy-2-quinolones
- 1,2,4-Triazole-containing scaffolds
Comparison: Compared to these similar compounds, N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide stands out due to its unique combination of a cycloheptane ring fused with an oxazole ring and the presence of a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-21-12-7-5-6-11(10-12)17-16(19)15-13-8-3-2-4-9-14(13)20-18-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,19) |
InChI Key |
FLZCNTAYVHNJET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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